molecular formula C6H5I B3044175 Iodobenzene-3,5-d2 CAS No. 51209-48-4

Iodobenzene-3,5-d2

Cat. No.: B3044175
CAS No.: 51209-48-4
M. Wt: 206.02 g/mol
InChI Key: SNHMUERNLJLMHN-XRIVEGAOSA-N
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Description

Iodobenzene-3,5-d2 is a deuterated derivative of iodobenzene, where the hydrogen atoms at the 3rd and 5th positions on the benzene ring are replaced with deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodobenzene-3,5-d2 can be synthesized through several methods. One common approach involves the deuteration of iodobenzene. This process typically includes the following steps:

    Deuteration of Benzene: Benzene is first deuterated to produce benzene-d6.

    Selective Iodination: The deuterated benzene is then selectively iodinated at the 3rd and 5th positions to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterium gas and catalysts to ensure efficient deuteration and iodination. The reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Iodobenzene-3,5-d2 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Heck reactions.

    Oxidation and Reduction: It can be oxidized to form iodosobenzene derivatives or reduced to form benzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium cyanide.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically used.

    Oxidation: Reagents like hydrogen peroxide or peracetic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Coupling: Biaryl compounds are common products.

    Oxidation: Iodosobenzene derivatives.

    Reduction: Deuterated benzene derivatives.

Scientific Research Applications

Iodobenzene-3,5-d2 is widely used in scientific research due to its isotopic labeling. Some applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

    Synthetic Chemistry: Employed in the synthesis of complex organic molecules.

    Biological Studies: Utilized in tracer studies to track metabolic pathways.

    Medicinal Chemistry: Helps in the development of deuterated drugs with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of iodobenzene-3,5-d2 depends on the specific reaction it is involved in. Generally, the presence of deuterium atoms can influence reaction kinetics and mechanisms due to the isotope effect. This can lead to differences in reaction rates and product distributions compared to non-deuterated analogs.

Comparison with Similar Compounds

Similar Compounds

    Iodobenzene: The non-deuterated analog.

    Bromobenzene-3,5-d2: A similar compound with bromine instead of iodine.

    Chlorobenzene-3,5-d2: A similar compound with chlorine instead of iodine.

Uniqueness

Iodobenzene-3,5-d2 is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium can lead to improved stability and altered reaction kinetics, making it a valuable tool in various research fields.

Properties

IUPAC Name

1,2-dideuterio-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I/c7-6-4-2-1-3-5-6/h1-5H/i2D,4D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHMUERNLJLMHN-XRIVEGAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=CC(=C1[2H])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodobenzene-3,5-d2
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Iodobenzene-3,5-d2
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Reactant of Route 4
Iodobenzene-3,5-d2
Reactant of Route 5
Iodobenzene-3,5-d2
Reactant of Route 6
Iodobenzene-3,5-d2

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